molecular formula C22H32O8 B096299 Didrovaltrate CAS No. 18296-45-2

Didrovaltrate

Katalognummer: B096299
CAS-Nummer: 18296-45-2
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: PHHROXLDZHUIGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Didrovaltrate, also known as Didrovaltratum, primarily targets GABA aminotransferase (GABA-AT) . GABA-AT is an enzyme that degrades γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is the most widely distributed inhibitory neurotransmitter in the CNS .

Mode of Action

This compound exhibits inhibitory activity against GABA-AT . This inhibition prevents the degradation of GABA in the CNS, thereby modulating GABA levels . Although the inhibitory activity of this compound is less potent compared to other known GABA-AT inhibitors such as vigabatrin, it may have additive effects when used in combination with other compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-AT, this compound prevents the breakdown of GABA, leading to increased GABA levels in the CNS . This can have downstream effects on various neurological disorders associated with low levels of GABA, such as epilepsy, Huntington’s disease, Parkinson’s disease, Alzheimer’s disease, and dyskinesia .

Result of Action

This compound has been identified as an antitumor agent with cytotoxicity . It has also been found to have an effect on I-calcium current in rabbit ventricular myocytes . The increase in GABA levels resulting from the inhibition of GABA-AT by this compound can lead to enhanced inhibitory neurotransmission in the CNS . This can potentially alleviate symptoms of various neurological disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Didrovaltrat kann durch die Veresterung von Valtrat, einer anderen Valepotriatverbindung, synthetisiert werden. Der Prozess umfasst die Reaktion von Valtrat mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und liefert Didrovaltrat als Hauptprodukt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Didrovaltrat beinhaltet die Extraktion von Valepotriaten aus den Wurzeln von Valeriana officinalis unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann einer Säulenchromatographie unterzogen, um Didrovaltrat zu isolieren. Die isolierte Verbindung wird anschließend durch Umkristallisationstechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Didrovaltrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Didrovaltrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Didrovaltrat entfaltet seine Wirkungen in erster Linie durch die Modulation von Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Es hemmt das Enzym GABA-Aminotransferase, das GABA abbaut, was zu erhöhten GABA-Spiegeln im Gehirn führt. Dies führt zu einer verstärkten inhibitorischen Neurotransmission, was zu seinen sedativen und anxiolytischen Wirkungen beiträgt . Zusätzlich wurde gezeigt, dass Didrovaltrat den Aktivierungsweg des Nuclear Factor-kappa B (NF-κB) hemmt, was zu seinen Antitumor-Eigenschaften beitragen könnte .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Didrovaltrat ist unter den Valepotriaten einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine Acetoxygruppe und ein Spirocyclopentapyransystem umfasst. Diese Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften bei, einschließlich seiner starken Hemmung der GABA-Aminotransferase und seiner zytotoxischen Wirkungen auf Krebszelllinien .

Biologische Aktivität

Didrovaltrate is a significant iridoid compound derived from various species of the Valeriana genus, particularly Valeriana officinalis, known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its effects on the central nervous system, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a valepotriate, characterized by a unique structure that contributes to its biological activity. The compound exhibits various substituents that enhance its interaction with biological targets. The presence of a hemiacetal fragment allows for the formation of different derivatives under specific conditions, influencing its pharmacological effects.

1. CNS Activity

This compound has been studied for its effects on the central nervous system (CNS), particularly for its anxiolytic and sedative properties. Research indicates that it may produce calming effects without significant sedation, making it a potential candidate for treating anxiety disorders.

  • Case Study : In a study involving animal models, this compound demonstrated significant anxiolytic effects at doses of 100 and 150 mg/kg. The administration resulted in decreased locomotor activity, indicating sedative effects without impairing motor coordination when tested in the rota-rod assay .

2. Antioxidant Activity

This compound exhibits considerable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

  • Research Findings : A study reported that this compound showed a strong scavenging effect on free radicals, with half-maximal inhibitory concentration (IC50) values lower than 100 µg/mL for both DPPH and ABTS radical assays . This suggests its potential role in preventing oxidative damage associated with various diseases.
Assay Type IC50 Value (µg/mL)
DPPH<100
ABTS<100

3. Cardiovascular Effects

This compound has been noted for its cardiovascular benefits, including the ability to lower blood pressure and heart rate.

  • Mechanism : The compound's action appears to involve modulation of neurotransmitter levels and direct effects on vascular smooth muscle relaxation, contributing to its antihypertensive properties .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Cholinesterase Inhibition : this compound has been shown to inhibit cholinesterase activity, which may enhance cholinergic neurotransmission and contribute to its cognitive-enhancing properties.
  • Neuroprotection : It may protect neuronal cells from ischemic damage by modulating intracellular signaling pathways related to apoptosis and inflammation .

Clinical Implications

The therapeutic potential of this compound extends beyond anxiety and oxidative stress management. Its neuroprotective and cardiovascular benefits position it as a candidate for further clinical exploration in treating conditions such as:

  • Anxiety disorders
  • Neurodegenerative diseases
  • Cardiovascular diseases

Eigenschaften

IUPAC Name

[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHROXLDZHUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864825
Record name 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrovaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18296-45-2
Record name Dihydrovaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63 - 64 °C
Record name Dihydrovaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didrovaltrate
Reactant of Route 2
Reactant of Route 2
Didrovaltrate
Reactant of Route 3
Reactant of Route 3
Didrovaltrate
Reactant of Route 4
Reactant of Route 4
Didrovaltrate
Reactant of Route 5
Reactant of Route 5
Didrovaltrate
Reactant of Route 6
Reactant of Route 6
Didrovaltrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.